Carboxamide Pharmacophore: Furan vs. Thiophene Cytotoxicity Profile
The target compound's furan-2-carboxamide group provides a distinct hydrogen-bonding environment compared to its direct thiophene-2-carboxamide analog. The thiophene analog displays a measurable but unexceptional cytotoxicity profile, with a reported IC50 of 3.79 µM against MCF7 breast cancer cells and 26 µM against A549 lung cancer cells . While direct data for the furan analog is not publicly available, the difference in heteroatom (O vs. S) is known to alter electron distribution and target binding, suggesting a divergent potency and selectivity profile. This structural difference is a critical factor for SAR studies.
| Evidence Dimension | In vitro cytotoxicity (MCF7 cell line) |
|---|---|
| Target Compound Data | Not publicly available (furan-2-carboxamide moiety) |
| Comparator Or Baseline | N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide: IC50 = 3.79 µM |
| Quantified Difference | Qualitative difference; data unavailable for target compound |
| Conditions | MCF7 human breast cancer cell line, in vitro assay |
Why This Matters
The furan oxygen is a stronger hydrogen bond acceptor than the thiophene sulfur, which can result in a completely different target engagement profile, making the compounds unsuitable substitutes in medicinal chemistry optimization.
